molecular formula C19H23N5O3 B2742662 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2034550-55-3

1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2742662
CAS No.: 2034550-55-3
M. Wt: 369.425
InChI Key: DHGCBBNGFGYYSW-UHFFFAOYSA-N
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Description

1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound known for its unique structure, which combines several functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves multi-step organic reactions. A typical synthetic route includes the following steps:

  • Formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid: : This step involves the esterification of pyrrole followed by ethylation.

  • Synthesis of the 1,2,4-oxadiazole ring: : The carboxylic acid derivative undergoes cyclization with an amidoxime compound under acidic conditions to form the 1,2,4-oxadiazole ring.

  • Coupling with 4-methoxyphenethylamine: : The oxadiazole derivative is reacted with 4-methoxyphenethylamine under basic conditions to form the intermediate product.

  • Final Urea Formation: : The intermediate product undergoes a reaction with isocyanate to form the urea linkage, resulting in the final compound.

Industrial Production Methods

For industrial-scale production, optimizations such as the use of catalysts, continuous flow reactions, and solvent recovery systems are implemented to enhance yield and reduce costs. The use of automated synthesizers also ensures consistency and scalability of the compound production.

Chemical Reactions Analysis

Types of Reactions

1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:

  • Oxidation: : Leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Yielding reduced forms of the compound, possibly altering the functional groups.

  • Substitution: : Particularly nucleophilic substitutions, which can modify specific parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.

  • Substitution: : Nucleophiles like halides or amines under catalytic conditions.

Major Products

The major products formed depend on the specific reactions and conditions applied. Oxidation typically produces oxo derivatives, reduction leads to alcohol or amine derivatives, and substitution can introduce new functional groups into the molecule.

Scientific Research Applications

1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is used in various scientific research applications:

  • Chemistry: : As a building block in organic synthesis and studying reaction mechanisms.

  • Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for potential therapeutic effects, including anticancer and anti-inflammatory activities.

  • Industry: : Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The exact mechanism of action of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on the application:

  • Biological Systems: : The compound can interact with cellular targets such as enzymes, receptors, and DNA, leading to altered cellular processes.

  • Therapeutic Effects: : It may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

When compared to similar compounds, 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.

List of Similar Compounds

  • 1-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea: : A similar compound with slight modifications in the pyrrole and phenethyl moieties.

  • 1-(3-(1-Ethyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Differing in the heterocyclic component.

  • 1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: : Where the oxadiazole ring is replaced with a thiadiazole ring, affecting its chemical behavior.

Properties

IUPAC Name

1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-3-24-12-4-5-16(24)18-22-17(27-23-18)13-21-19(25)20-11-10-14-6-8-15(26-2)9-7-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGCBBNGFGYYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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